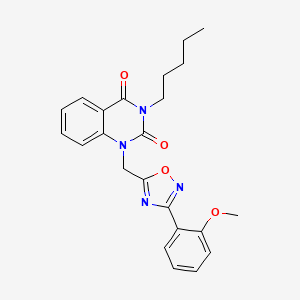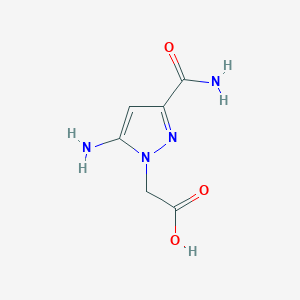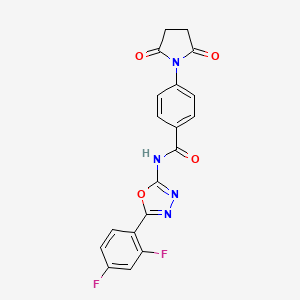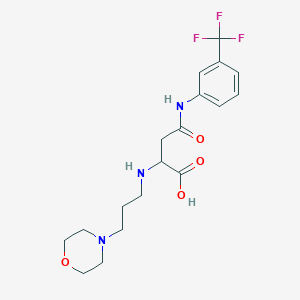
1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which includes two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known for their various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include a quinazoline core with a methoxyphenyl group, an oxadiazole ring, and a pentyl chain attached. The exact structure would depend on the positions of these substituents on the quinazoline ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the exact structure and the positions of the substituents. Generally, quinazolines can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors that could influence these properties include the presence and position of the substituents, the overall size and shape of the molecule, and the polarity of the molecule .Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis: Research has focused on synthesizing novel compounds containing the oxadiazole and quinazoline moieties. These efforts aim at exploring their potential applications, including biological activities and material science applications. The development of such compounds often involves detailed spectral and elemental analysis, confirming their structure and purity. For instance, Hassanien et al. (2022) synthesized novel binary compounds based on lawsone, investigating their antioxidant and antitumor activities through spectral analysis and DFT studies (Hassanien, Ghada E. Abd El-Ghani, & Ghada G. Elbana, 2022).
Biological Applications
- Antibacterial and Antifungal Activities: Certain derivatives, including oxadiazole-substituted phenyl compounds, have been synthesized and evaluated for their antibacterial and antifungal properties. Compounds displaying significant activity against strains like Staphylococcus aureus and Escherichia coli suggest potential for pharmaceutical applications (Sirgamalla & Boda, 2019).
Material Science Applications
- Electroluminescent Materials: Some studies have focused on low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices (OLEDs). The photophysical properties of these compounds, such as fluorescence quantum yields, are investigated to determine their suitability for use in display technologies (Dobrikov, G. Dobrikov, & Mariya Aleksandrova, 2011).
Chemical Properties and Analysis
- Thermo-Physical Characterization: The thermo-physical properties of oxadiazole derivatives have been explored, indicating the impact of structural modifications on their physical and chemical behaviors. Such studies are crucial for understanding the solubility, stability, and reactivity of these compounds in various solvents, potentially influencing their applications in material science and drug formulation (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-9-14-26-22(28)16-10-5-7-12-18(16)27(23(26)29)15-20-24-21(25-31-20)17-11-6-8-13-19(17)30-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYQBKQSLLPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)
![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)
![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)




![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)
![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)
